

# Spectroscopic Analysis of 2,5-Dichlorobenzooxazole: A Technical Overview

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## Compound of Interest

Compound Name: 2,5-Dichlorobenzooxazole

Cat. No.: B1310465

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This guide provides a comprehensive overview of the spectroscopic characterization of **2,5-Dichlorobenzooxazole**, a heterocyclic organic compound with applications in the synthesis of pharmaceuticals and agrochemicals.[1][2] The following sections detail the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and present a structured format for the interpretation and presentation of this spectroscopic information.

## Molecular and Physical Properties

**2,5-Dichlorobenzooxazole** is a solid with the chemical formula  $C_7H_3Cl_2NO$  and a molecular weight of 188.01 g/mol.[3] It has a reported melting point of 44-46 °C and a boiling point of 130-133 °C at 25 Torr.

## Spectroscopic Data

While specific experimental spectra for **2,5-Dichlorobenzooxazole** are not publicly available in detail, this section outlines the expected data and provides a template for its presentation. The data would be acquired using standard spectroscopic techniques as described in the experimental protocols below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### 2.1.1. $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2,5-Dichlorobenzoxazole** is expected to show signals corresponding to the three aromatic protons. The chemical shifts ( $\delta$ ) are influenced by the electron-withdrawing effects of the chlorine atoms and the benzoxazole ring system.

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Data not available			
Data not available			
Data not available			

### 2.1.2. $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum will provide information on the seven unique carbon atoms in the **2,5-Dichlorobenzoxazole** molecule.

Chemical Shift (ppm)	Assignment
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	
Data not available	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available	C=N stretch (oxazole ring)	
Data not available	C-O stretch (oxazole ring)	
Data not available	Aromatic C=C stretch	
Data not available	C-H stretch (aromatic)	
Data not available	C-Cl stretch	

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The monoisotopic mass of **2,5-Dichlorobenzooxazole** is 186.9591691 Da.[3]

m/z	Relative Intensity (%)	Assignment
Data not available	[M] <sup>+</sup> (Molecular ion)	
Data not available		
Data not available		
Data not available		

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy

Sample Preparation:

- A sample of **2,5-Dichlorobenzooxazole** (approximately 5-20 mg for <sup>1</sup>H NMR, 20-50 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube to a final volume of approximately 0.6-0.7 mL.
- The solution is thoroughly mixed to ensure homogeneity.

#### Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is shimmed to achieve homogeneity.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.
- The acquired data is processed using Fourier transformation.

## FT-IR Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- A small amount of **2,5-Dichlorobenzooxazole** (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
- A portion of the mixture is placed in a pellet press and compressed under high pressure to form a thin, transparent pellet.

#### Data Acquisition:

- A background spectrum of the empty sample compartment is recorded.
- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers.

## Mass Spectrometry

#### Sample Introduction and Ionization:

- A dilute solution of **2,5-Dichlorobenzooxazole** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

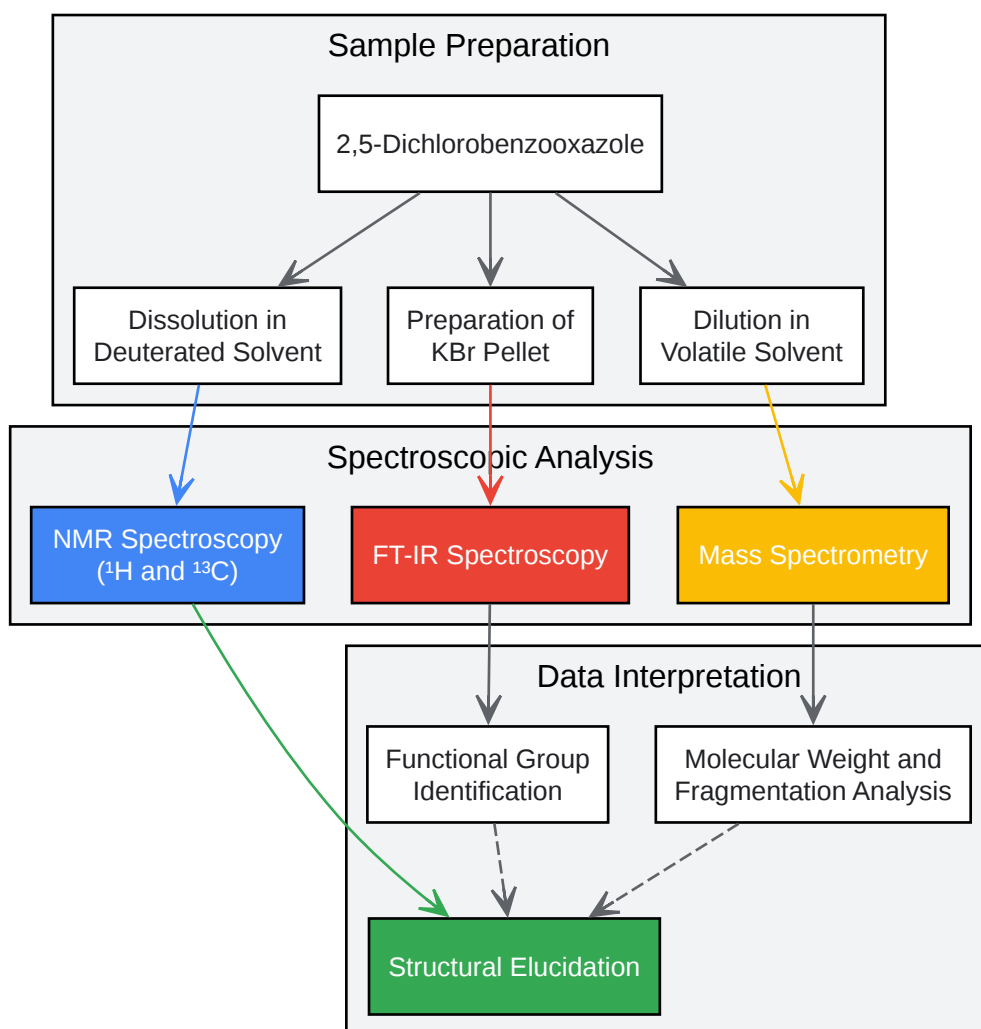
- The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

Mass Analysis and Detection:

- The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- The detector records the abundance of ions at each  $m/z$  value, generating a mass spectrum.

## Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,5-Dichlorobenzoxazole**.



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## References

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- 2. CAS 3621-81-6: 2,5-Dichlorobenzooxazole | CymitQuimica [cymitquimica.com]

- 3, 2,5-Dichlorobenzooxazole | C<sub>7</sub>H<sub>3</sub>Cl<sub>2</sub>NO | CID 10397578 - PubChem [pubchem.ncbi.nlm.nih.gov]
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